PRIEURIANIN FROM GUAREA TRICHILIOIDES

Vue d'ensemble

Description

PRIEURIANIN FROM GUAREA TRICHILIOIDES is a degraded limonoid, a specific subgroup of tetranortriterpenoids, initially isolated from the tree Trichilia prieuriana. It is also found in other plants of the Meliaceae family, including the more abundant species Aphanamixis polystachya . This compound and its analogs exhibit a range of biological activities, including insecticidal, antimicrobial, antiadipogenic, and antiparasitic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: PRIEURIANIN FROM GUAREA TRICHILIOIDES-type limonoids can be synthesized through the opening of A and B rings, leading to the formation of diverse ring systems via oxygen-bridges or new carbon-carbon bonds . A reliable solution based on biomimetic alkaline hydrolysis has been established to build new oxygen-bridges . The Dieckmann reaction is also a key biosynthetic step in the formation of carbon-3/carbon-6 bonds in the aphanamolide-type backbone .

Industrial Production Methods: the extraction from natural sources such as the bark and seeds of Aphanamixis polystachya and Trichilia prieuriana remains a primary method .

Analyse Des Réactions Chimiques

Types of Reactions: PRIEURIANIN FROM GUAREA TRICHILIOIDES undergoes various chemical reactions, including oxidation, reduction, and substitution. The spatially close and highly reactive ester appendages through the opening of A and B rings further rearrange into diverse ring systems via oxygen-bridges or new carbon-carbon bonds .

Common Reagents and Conditions: Biomimetic alkaline hydrolysis is commonly used to build new oxygen-bridges . The Dieckmann reaction is employed to form carbon-3/carbon-6 bonds .

Major Products: The major products formed from these reactions include limonoids with unprecedented 7/6/5 tricyclic skeletons and 2,6-dioxabicyclo [3.2.2]nonan-3-one caged ring A systems .

Applications De Recherche Scientifique

Biological Activities

Prieurianin has been shown to possess several bioactive properties, making it a candidate for various applications:

- Insecticidal Activity : Prieurianin exhibits potent insecticidal effects, particularly against Drosophila melanogaster and the pod borer Helicoverpa armigera. It acts as an antagonist to the molting steroid hormone 20-hydroxyecdysone, with an effective dose (ED50) significantly lower than that of related compounds like rohitukin .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in developing natural pesticides or antimicrobial agents .

- Antiproliferative Effects : Prieurianin has shown antiproliferative activity against certain cancer cell lines, although further studies are needed to fully understand its mechanisms and efficacy .

Table 1: Summary of Biological Activities of Prieurianin

Case Study: Insecticidal Efficacy

In a study assessing the insecticidal properties of prieurianin, it was found to significantly reduce feeding in larvae of Helicoverpa armigera without inducing cytotoxic effects, highlighting its potential as a natural pest control agent .

Case Study: Antimicrobial Activity

Research evaluating the antimicrobial potential of extracts containing prieurianin revealed significant activity against common phytopathogenic fungi, indicating its applicability in agricultural settings to enhance crop protection .

Future Research Directions

Despite promising findings, further research is necessary to fully explore the pharmacological potential of prieurianin. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying the biological activities of prieurianin.

- Formulation Development : Exploration of formulations that enhance the stability and efficacy of prieurianin for agricultural and medicinal applications.

- Toxicological Assessments : Comprehensive toxicological evaluations to establish safety profiles for potential therapeutic uses.

Mécanisme D'action

PRIEURIANIN FROM GUAREA TRICHILIOIDES is part of a subgroup of limonoids that includes about seventy compounds, such as dregeanin and rohitukin . These compounds share similar biological activities but differ in their structural configurations. This compound’s unique ability to stabilize the actin cytoskeleton and its potential antifibrotic properties make it distinct from other limonoids .

Comparaison Avec Des Composés Similaires

- Dregeanin

- Rohitukin

- Fraxinellone

PRIEURIANIN FROM GUAREA TRICHILIOIDES’s unique structural features and diverse biological activities make it a compound of significant interest in various fields of scientific research.

Propriétés

Numéro CAS |

57672-91-0 |

|---|---|

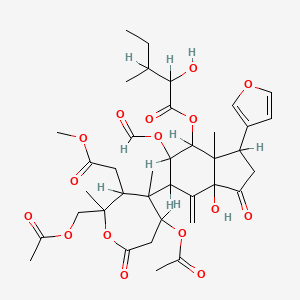

Formule moléculaire |

C38H50O16 |

Poids moléculaire |

762.8 g/mol |

Nom IUPAC |

[6-[5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C38H50O16/c1-10-19(2)31(45)34(46)53-33-32(51-18-39)30(20(3)38(47)26(42)13-24(37(33,38)8)23-11-12-49-16-23)36(7)25(14-28(43)48-9)35(6,17-50-21(4)40)54-29(44)15-27(36)52-22(5)41/h11-12,16,18-19,24-25,27,30-33,45,47H,3,10,13-15,17H2,1-2,4-9H3 |

Clé InChI |

LRLMYQFHTXHFRH-RUPODZMKSA-N |

SMILES |

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

SMILES isomérique |

CC[C@@H](C)[C@H](C(=O)O[C@H]1[C@@H]([C@H](C(=C)[C@@]2([C@@]1([C@H](CC2=O)C3=COC=C3)C)O)[C@@]4([C@H](CC(=O)O[C@]([C@@H]4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

SMILES canonique |

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Endosidin1; Endosidin-1; Endosidin 1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.